Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate

Catalog No.
S15782061
CAS No.
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate o...

Product Name

Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate

IUPAC Name

oxalic acid;propan-2-yl (3S)-2-phenylpyrrolidine-3-carboxylate

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C14H19NO2.C2H2O4/c1-10(2)17-14(16)12-8-9-15-13(12)11-6-4-3-5-7-11;3-1(4)2(5)6/h3-7,10,12-13,15H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1

InChI Key

XIYVGWXTSFACMF-NQJMHYHOSA-N

Canonical SMILES

CC(C)OC(=O)C1CCNC1C2=CC=CC=C2.C(=O)(C(=O)O)O

Isomeric SMILES

CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2.C(=O)(C(=O)O)O

Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate is a chemical compound characterized by its molecular formula C16H21NO6C_{16}H_{21}NO_6 and a molecular weight of 323.34 g/mol. It is classified as an ester, specifically derived from the reaction of isopropyl alcohol with pyrrolidinecarboxylic acid and oxalic acid. The compound features a pyrrolidine ring, which contributes to its unique structural properties and potential biological activities. Its IUPAC name is oxalic acid; propan-2-yl (3S)-2-phenylpyrrolidine-3-carboxylate, and it is often utilized in various chemical synthesis processes and biological studies .

  • Oxidation: This compound can be oxidized using agents such as potassium dichromate, leading to products like aldehydes or carboxylic acids based on the reaction conditions employed.
  • Reduction: Reducing agents, including lithium aluminum hydride, can convert the compound into alcohols or amines, altering its functional groups significantly.
  • Substitution Reactions: Nucleophilic substitution can occur with reagents like sodium hydroxide or potassium hydroxide, resulting in various substituted derivatives that may have different properties and applications.

These reactions are crucial for modifying the compound's structure to enhance its utility in research and industry.

The synthesis of Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate typically involves the following steps:

  • Preparation of Pyrrolidine Derivative: The synthesis begins with the reaction of isopropyl chloride with a suitable pyrrolidine derivative under controlled conditions.
  • Use of Grignard Reagents: Grignard reagents may be employed to facilitate the reaction, enhancing the efficiency of the synthesis process.
  • Oxalate Formation: The final step involves the addition of oxalic acid to form the oxalate salt of the compound .

In industrial settings, these methods can be optimized for scalability, utilizing continuous flow reactors to ensure consistent quality and reduce contamination risks.

Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its effects on cellular mechanisms and potential therapeutic applications.
  • Medicine: Ongoing research explores its use as a precursor in drug development targeting various medical conditions.
  • Industry: Utilized in producing specialty chemicals and materials, contributing to advancements in industrial processes .

Interaction studies reveal that Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate may interact with specific enzymes or receptors within biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, influencing various biochemical processes. Detailed mechanistic studies are necessary to fully understand these interactions and their implications for therapeutic applications .

Several compounds exhibit structural similarities to Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate:

Compound NameStructural FeaturesUnique Properties
Isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalateContains methoxy groups on phenyl ringPotentially enhanced solubility
Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalateContains chlorine substituent on phenyl ringDifferent reactivity profile due to electronegativity

Uniqueness

Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate stands out due to its specific structural configuration that influences its reactivity, stability, and biological activities compared to similar compounds. Its unique combination of functional groups allows for diverse applications in both research and industry .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

323.13688739 g/mol

Monoisotopic Mass

323.13688739 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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